molecular formula C6H4Cl2O2S B1592474 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 225518-49-0

5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B1592474
CAS No.: 225518-49-0
M. Wt: 211.06 g/mol
InChI Key: UOJXEABHQWNIKN-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic organic compound characterized by the presence of sulfur and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are often employed to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool for probing biological systems.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its derivatives may exhibit pharmacological properties that are beneficial for the treatment of various diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the specific derivatives of the compound.

Comparison with Similar Compounds

  • 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine

  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

Uniqueness: 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine stands out due to its specific chlorine substitution pattern, which influences its reactivity and potential applications. Compared to its bromo-substituted counterpart, it exhibits different chemical and physical properties, making it suitable for distinct applications.

Properties

IUPAC Name

5,7-dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJXEABHQWNIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623270
Record name 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225518-49-0
Record name 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-3,4-ethylenedioxythiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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